molecular formula C15H21ClN4O3 B2899198 ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O CAS No. 1802420-16-1

ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O

Cat. No. B2899198
CAS RN: 1802420-16-1
M. Wt: 340.81
InChI Key: FUAYBGYBSFIDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Advantages and Limitations for Lab Experiments

The advantages of using ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O in lab experiments include its potential as an anti-cancer agent and its ability to modulate the immune system. However, the limitations include the complex synthesis process and the limited understanding of its mechanism of action.

Future Directions

There are several future directions for the research of ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O. These include further studies on its mechanism of action, its potential as an anti-inflammatory agent, and its effects on the immune system. Additionally, future research could focus on improving the synthesis process and developing more efficient methods for the production of ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O.

Synthesis Methods

The synthesis of ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O involves multiple steps and requires expertise in organic chemistry. The synthesis method is based on the reaction of 4,6-dichloro-5-nitropyrimidine with 1-(2-aminoethyl)piperazine and subsequent acylation with 2,2-dimethylpropanoyl chloride. The yield of the synthesis process is around 50%.

Scientific Research Applications

ClC=1N=CC(=NC1)C(=O)N1CCC(CC1)NC(OC(C)(C)C)=O has shown potential in various scientific research fields. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has shown potential as an anti-inflammatory agent and has been studied for its effects on the immune system.

properties

IUPAC Name

tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-10-4-6-20(7-5-10)13(21)11-8-18-12(16)9-17-11/h8-10H,4-7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAYBGYBSFIDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate

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